1-(4-Amino-2,6-difluorophenyl)piperidin-3-ol
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Overview
Description
1-(4-Amino-2,6-difluorophenyl)piperidin-3-ol is a chemical compound with the molecular formula C11H14F2N2O. This compound is characterized by the presence of an amino group, two fluorine atoms, and a piperidin-3-ol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2,6-difluorophenyl)piperidin-3-ol typically involves the reaction of 4-amino-2,6-difluorobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and purity. The industrial methods also incorporate purification steps to remove any impurities and obtain a high-quality product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2,6-difluorophenyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(4-Amino-2,6-difluorophenyl)piperidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2,6-difluorophenyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol: Similar in structure but with a different position of the hydroxyl group.
4-{[(2,6-difluorophenyl)carbonyl]amino}-N-[(3S)-piperidin-3-yl]-1H-pyrrole: Contains a pyrrole ring instead of a piperidine ring.
Uniqueness
1-(4-Amino-2,6-difluorophenyl)piperidin-3-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H14F2N2O |
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Molecular Weight |
228.24 g/mol |
IUPAC Name |
1-(4-amino-2,6-difluorophenyl)piperidin-3-ol |
InChI |
InChI=1S/C11H14F2N2O/c12-9-4-7(14)5-10(13)11(9)15-3-1-2-8(16)6-15/h4-5,8,16H,1-3,6,14H2 |
InChI Key |
KSJJLBKKZQTOQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2F)N)F)O |
Origin of Product |
United States |
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